molecular formula C16H20N2O4 B1297308 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid CAS No. 361372-43-2

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid

Cat. No.: B1297308
CAS No.: 361372-43-2
M. Wt: 304.34 g/mol
InChI Key: KFUNZJUZXYJCRY-UHFFFAOYSA-N
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Description

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is a complex organic compound with a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a piperidine derivative with benzyl isocyanate under controlled conditions to form the benzylcarbamoyl group. This is followed by further functional group manipulations to introduce the carboxylic acid and oxo groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The benzylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzylcarbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring structure allows for conformational flexibility, which can enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    Nialamide: A monoamine oxidase inhibitor with a similar benzylcarbamoyl group.

    Lacosamide: An anticonvulsant drug with a related structural motif.

Uniqueness

3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-13(17-10-12-4-2-1-3-5-12)6-8-16(15(21)22)9-7-14(20)18-11-16/h1-5H,6-11H2,(H,17,19)(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUNZJUZXYJCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349579
Record name 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361372-43-2
Record name 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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